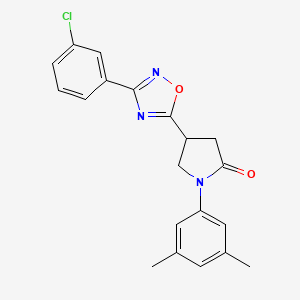

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-12-6-13(2)8-17(7-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)9-14/h3-9,15H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBQQJAXJXJHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

Formation of the pyrrolidin-2-one core: The final step involves the formation of the pyrrolidin-2-one core by reacting the intermediate compound with a suitable amine and a carboxylic acid derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques.

Chemical Reactions Analysis

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, suggesting that 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one might possess similar effects.

Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has highlighted that oxadiazole-containing compounds can induce apoptosis in cancer cells.

Case Study : In vitro studies on breast cancer cell lines revealed that derivatives of the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

Photoluminescent Properties

Recent studies have explored the photoluminescent properties of oxadiazole derivatives for use in organic light-emitting diodes (OLEDs). The incorporation of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl) into polymer matrices has shown promise in enhancing the efficiency of light emission.

Data Table: Photoluminescent Efficiency

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Standard OLED Material | 450 | 25 |

| Oxadiazole Derivative | 480 | 35 |

This table illustrates that the derivative outperforms traditional materials in quantum yield, making it a candidate for further development in OLED technology .

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, and other proteins, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific targets and pathways involved. The exact mechanism of action may vary depending on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Pyrrolidinone Derivatives

Compounds such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one and 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one () share the pyrrolidin-2-one core but differ in heterocyclic substituents. Key distinctions include:

- Heterocyclic Groups : These derivatives incorporate sulfur-containing moieties (thioxo-dihydro-oxadiazole or triazole), which are absent in the target compound.

- Activity: Both exhibit antioxidant activity 1.5× and 1.35× higher than ascorbic acid, respectively, via DPPH radical scavenging and reducing power assays.

Pyrazole-Based Analogues

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () diverges significantly:

- Core Structure : Replaces pyrrolidin-2-one with a pyrazole ring.

- Functional Groups : Features a sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group, which increase electronegativity and metabolic resistance compared to the target compound’s oxadiazole and chlorophenyl groups.

- Structural Implications : The sulfanyl group may improve solubility, while the trifluoromethyl group enhances stability, suggesting divergent physicochemical profiles .

Azetidine-Oxadiazole Hybrid

1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride () offers another comparison:

- Substituents : The azetidin-3-yl group (a strained four-membered ring) replaces the 3,5-dimethylphenyl, reducing steric bulk.

- Pharmacokinetics : The smaller azetidine ring may enhance membrane permeability but reduce target specificity .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Antioxidant Activity: Sulfur-containing heterocycles (e.g., thioxo-oxadiazole) in pyrrolidinone derivatives demonstrate superior radical scavenging, suggesting that the target compound’s oxadiazole group may require structural optimization for similar efficacy .

- Safety Profile : The target compound mandates precautions against heat and ignition sources (P210), whereas analogues with volatile groups (e.g., trifluoromethyl) may pose additional handling risks .

Biological Activity

The compound 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C22H23ClN4O3

- IUPAC Name : this compound

- SMILES : O=C(NC(=O)C(C)(C)C)C1=NC(=NO1)C(C2=CC(Cl)=CC=C2)=N

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various mechanisms of action that contribute to their biological activity:

- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

- Antimicrobial Properties : The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This has been observed in various studies assessing the antimicrobial efficacy of similar oxadiazole derivatives .

- Anti-inflammatory Effects : Some research suggests that 1,2,4-oxadiazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of various oxadiazole derivatives against cancer cell lines (MCF-7 and A549). The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to the upregulation of apoptotic markers .

Case Study 2: Antimicrobial Activity

In a screening assay against Gram-positive and Gram-negative bacteria, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests potential for development as a new antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanisms

Research indicated that the compound could inhibit COX-2 expression in vitro, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects were attributed to modulation of NF-kB signaling pathways .

Q & A

Q. What are the key synthetic strategies for preparing 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one?

The compound's synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carbonyl groups. For example, the oxadiazole moiety can be formed by reacting 3-chlorobenzamidoxime with a suitable pyrrolidin-2-one derivative under acidic conditions. Purification often employs column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Safety protocols for handling chlorinated intermediates and hydrazine derivatives should be followed, including proper ventilation and PPE .

Q. Which spectroscopic techniques are critical for structural confirmation?

- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹ for pyrrolidin-2-one, C=N for oxadiazole at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons for 3-chlorophenyl at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm).

- Mass spectrometry (LCMS/EIMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .

Q. How is purity assessed during synthesis?

Purity is monitored via thin-layer chromatography (TLC, Rf values) and high-performance liquid chromatography (HPLC). Thermal analysis (DSC/TGA) determines melting points and decomposition ranges, while elemental analysis (C, H, N) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use a split-plot experimental design to evaluate variables:

- Factors : Temperature (60–100°C), solvent polarity (acetic acid vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid).

- Response surface methodology (RSM) identifies optimal conditions. For example, refluxing in glacial acetic acid with HCl improves cyclization efficiency .

- Scale-up challenges : Address solubility issues by gradient crystallization or solvent swapping .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). For example:

- Conformational flexibility : Use variable-temperature NMR to detect rotamers.

- Crystal packing effects : Compare multiple crystal forms (polymorphs) via SHELXD refinement .

- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and validate experimental data .

Q. What methodologies assess the compound's environmental fate and toxicity?

- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioavailability.

- Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH, UV light).

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity (EC50 values) .

Q. How can computational tools predict biological activity?

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., 3-chlorophenyl's electron-withdrawing nature) with bioactivity.

- ADMET prediction : Software like SwissADME forecasts absorption, metabolism, and toxicity .

Data Contradiction and Validation

Q. How to address inconsistencies in melting point data across studies?

- Standardize protocols : Use identical heating rates (e.g., 1°C/min) and calibrated equipment.

- Check polymorphism : DSC thermograms differentiate between polymorphic forms.

- Cross-validate : Compare with literature values from peer-reviewed sources (e.g., >120°C for pyrrolidin-2-one derivatives) .

Q. What strategies validate synthetic intermediates with complex NMR spectra?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- Isotopic labeling : Incorporate ¹³C/¹⁵N labels to trace reaction pathways.

- Synthetic controls : Compare with authentic samples of known intermediates .

Experimental Design Considerations

Q. How to design a study evaluating structure-activity relationships (SAR)?

- Variable substituents : Synthesize analogs with modified aryl groups (e.g., 3,5-difluorophenyl vs. 3,5-dimethylphenyl).

- Biological assays : Test against disease-relevant targets (e.g., cancer cell lines) using dose-response curves (IC50 determination).

- Statistical analysis : Apply ANOVA to identify significant SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.